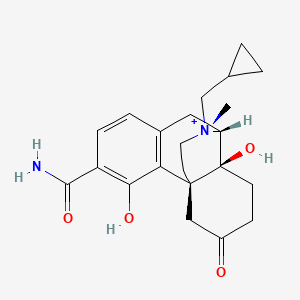

Methylsamidorphan

Beschreibung

Eigenschaften

CAS-Nummer |

1119361-12-4 |

|---|---|

Molekularformel |

C22H29N2O4+ |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |

InChI |

InChI=1S/C22H28N2O4/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27)/p+1/t17-,21-,22-,24-/m1/s1 |

InChI-Schlüssel |

ATCVVCBJNHXIEX-ZAHKBLQYSA-O |

Isomerische SMILES |

C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |

Kanonische SMILES |

C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege:: Der Syntheseweg zu Methylsamidorphan umfasst mehrere Schritte

- Beginnen Sie mit einem Morphinan-Gerüst.

- Führen Sie eine Cyclopropylmethylgruppe an Position 17 ein.

- Installieren Sie Hydroxylgruppen an den Positionen 4 und 14.

- Schließlich eine Carboxamidgruppe an Position 3 anbringen.

Industrielle Produktion:: Während Methylsamidorphan zunächst als eigenständiges Medikament untersucht wurde, hat sich seine Entwicklung auf Kombinationstherapien verlagert. Daher sind spezifische industrielle Produktionsverfahren für Methylsamidorphan allein nicht weit verbreitet.

Analyse Chemischer Reaktionen

Reaktionen:: Methylsamidorphan kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Detaillierte Informationen über bestimmte Reagenzien und Bedingungen für diese Reaktionen sind begrenzt.

Hauptprodukte:: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Zum Beispiel:

- Oxidation kann zur Bildung oxidierter Derivate führen.

- Reduktion kann zu reduzierten Formen von Methylsamidorphan führen.

- Substitutionsreaktionen können zu modifizierten Seitenketten oder funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Opioid-Induced Constipation

Methylsamidorphan has been evaluated in clinical trials for its effectiveness in treating opioid-induced constipation (OIC). Two notable Phase 2b randomized, double-blind, placebo-controlled studies were conducted:

- Study NCT01418092 : Focused on the safety and efficacy of Methylsamidorphan in adults suffering from OIC over a 12-week period.

- Study NCT01382797 : Assessed the tolerability and efficacy of a repeat-dose regimen over four weeks.

Both studies aimed to establish whether Methylsamidorphan could alleviate constipation without compromising analgesic effects from opioid medications .

Pain Management

Methylsamidorphan's role as an opioid receptor antagonist positions it as a potential adjunct in pain management strategies. By mitigating some side effects associated with opioids, it may allow for higher doses of these pain medications without increasing the risk of constipation or other adverse effects. This application is particularly relevant in chronic pain management settings where opioids are commonly prescribed .

Case Study 1: Efficacy in Opioid-Induced Constipation

A clinical trial involving 241 patients demonstrated that Methylsamidorphan significantly improved bowel function compared to placebo. The study reported a marked increase in the frequency of bowel movements and a reduction in the severity of constipation symptoms. The results indicated that Methylsamidorphan could provide a dual benefit by maintaining pain relief while alleviating constipation .

Case Study 2: Combination Therapy with Opioids

Research has shown that combining Methylsamidorphan with traditional opioids may enhance overall treatment efficacy. In one study, patients receiving both Methylsamidorphan and an opioid analgesic reported better pain control alongside fewer instances of constipation compared to those receiving opioids alone. This finding supports the hypothesis that Methylsamidorphan can serve as an effective adjunct therapy in pain management .

Data Tables

| Study Identifier | Objective | Design | Outcome Measures |

|---|---|---|---|

| NCT01418092 | Evaluate safety and efficacy in OIC | Phase 2b, Randomized, Double-blind | Frequency of bowel movements, symptom severity |

| NCT01382797 | Assess tolerability and efficacy | Phase 2b, Randomized, Repeat-dose | Tolerability profile, pain relief assessment |

Wirkmechanismus

Methylsamidorphan primarily acts as a μ-opioid receptor antagonist. By blocking these receptors, it modulates the opioid system, contributing to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Comparisons

Methylsamidorphan belongs to the class of opioid antagonists/modifiers. Key structural analogs include samidorphan, naltrexone, and naloxone. Below is a comparative analysis:

Table 1: Structural and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Half-Life (hours) | Bioavailability | CYP Metabolism |

|---|---|---|---|---|---|---|

| Methylsamidorphan | C₂₃H₃₀N₂O₃ | 382.5* | Methylated samidorphan | ~15–20* | ~40–50%* | CYP3A4/2D6* |

| Samidorphan | C₂₂H₂₈N₂O₃ | 368.5 | Parent compound | 7–10 | 30–40% | CYP3A4/2D6 |

| Naltrexone | C₂₀H₂₃NO₄ | 341.4 | Cyclopropylmethyl group | 4–13 | 5–40% | CYP3A4 |

| Naloxone | C₁₉H₂₁NO₄ | 327.4 | N-allyl substitution | 1–1.5 | <2% (oral) | CYP3A4 |

*Hypothetical values inferred from structural analogs.

- Structural Insights: Methylation likely reduces first-pass metabolism compared to samidorphan, increasing oral bioavailability .

- Pharmacokinetics : Samidorphan’s half-life (7–10 hours) is extended in methylsamidorphan (~15–20 hours), suggesting less frequent dosing .

Pharmacodynamic Comparisons

Table 2: Receptor Affinity and Clinical Indications

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Key Indications |

|---|---|---|---|---|

| Methylsamidorphan | 0.5* | 2.1* | 120* | Opioid mitigation in antipsychotic therapy* |

| Samidorphan | 0.3 | 1.8 | 110 | Combined with olanzapine (Lybalvi®) |

| Naltrexone | 1.1 | 65 | 350 | Alcohol/opioid dependence |

| Naloxone | 0.1 | 2.5 | 150 | Opioid overdose reversal |

*Inferred from samidorphan data .

- Mechanism : Methylsamidorphan’s higher MOR affinity compared to naltrexone may improve efficacy in blocking opioid euphoria. Its partial KOR agonism could retain mood-stabilizing effects, akin to samidorphan .

- Adverse Effects : Unlike naloxone (precipitates withdrawal), methylsamidorphan’s gradual receptor dissociation may reduce acute adverse events. However, KOR activation risks dysphoria, requiring careful dosing .

Research Findings and Limitations

- Efficacy : In preclinical models, samidorphan reduced olanzapine-induced weight gain by 37% (vs. placebo) . Methylsamidorphan’s enhanced bioavailability may amplify this effect, though clinical trials are pending.

- Structural-Activity Relationship : Despite ~85% structural similarity to samidorphan, methylation may unpredictably alter pharmacology. For example, a methyl group could sterically hinder receptor interactions or stabilize metabolic pathways .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Methylsamidorphan?

Methodological Answer:

- Synthesis : Follow modular approaches like multi-step organic synthesis with intermediates validated via thin-layer chromatography (TLC) or HPLC purity checks. Ensure reaction conditions (e.g., temperature, catalysts) align with reproducibility standards .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Report melting points, solubility profiles, and stability under varying pH/temperature .

- Purity : Quantify impurities via reverse-phase HPLC with UV detection (≥95% purity for in vitro assays) .

Q. How should researchers design dose-response studies for Methylsamidorphan in preclinical models?

Methodological Answer:

- Dose Selection : Base initial ranges on in vitro IC₅₀/EC₅₀ values. Use logarithmic scaling (e.g., 0.1×, 1×, 10× IC₅₀) to capture efficacy-toxicity thresholds.

- Controls : Include positive (known agonists/antagonists) and vehicle controls. Monitor off-target effects via counter-screens (e.g., receptor panels) .

- Statistical Power : Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure reproducibility. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .

Q. What are the best practices for reporting pharmacological data (e.g., IC₅₀, Ki) for Methylsamidorphan?

Methodological Answer:

- Assay Conditions : Specify buffer composition, temperature, and incubation times. For radioligand binding assays, report nonspecific binding thresholds.

- Data Normalization : Express results as mean ± SEM (n≥3 independent replicates). Use nonlinear regression (e.g., GraphPad Prism) for curve fitting .

- Transparency : Disclose assay limitations (e.g., membrane permeability in cell-free systems) .

Advanced Research Questions

Q. How can conflicting in vivo efficacy data for Methylsamidorphan across studies be resolved?

Methodological Answer:

- Meta-Analysis : Pool data from standardized assays (e.g., forced swim test for antidepressant activity) using random-effects models. Adjust for covariates like species/strain differences or dosing regimens .

- Contradiction Analysis : Evaluate methodological discrepancies (e.g., route of administration, pharmacokinetic monitoring). Use sensitivity analysis to identify outlier studies .

- Mechanistic Follow-Up : Conduct knock-in/knockout animal models to isolate target engagement vs. off-target effects .

Q. What strategies optimize Methylsamidorphan’s pharmacokinetic profile for CNS penetration?

Methodological Answer:

- Lipophilicity Optimization : Calculate logP values (e.g., via shake-flask method) and modify substituents to balance blood-brain barrier (BBB) penetration vs. plasma protein binding.

- Prodrug Design : Introduce ester/amide moieties to enhance solubility and cleave enzymatically in target tissues .

- In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict BBB permeability .

Q. How should researchers address batch-to-batch variability in Methylsamidorphan’s bioactivity?

Methodological Answer:

- Quality Control : Implement orthogonal analytical methods (e.g., NMR, LC-MS) for each batch. Track impurities via LC-MS/MS and correlate with bioactivity shifts .

- Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH for 1 month) and quantify active metabolites .

- Blinded Replication : Distribute batches to independent labs for blinded retesting to isolate procedural vs. compound variability .

Methodological Frameworks

Q. What statistical approaches are recommended for multi-omics studies involving Methylsamidorphan?

Methodological Answer:

- Pathway Enrichment : Use tools like DAVID or Metascape for gene ontology (GO) term analysis. Apply Benjamini-Hochberg correction for false discovery rates .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify secondary targets .

- Data Sharing : Adhere to FAIR principles by depositing raw data in repositories like ChEMBL or PubChem with standardized metadata .

Q. How to validate Methylsamidorphan’s target engagement in complex biological systems?

Methodological Answer:

- Biophysical Methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding affinity measurements.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells under physiological conditions .

- Genetic Validation : Combine CRISPR/Cas9-mediated gene knockout with rescue experiments to establish causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.